Regioisomeric Differentiation: Piperidine-3-carboxylic Acid vs. Piperidine-4-carboxylic Acid Analogue
The compound carries the carboxylic acid group at the piperidine 3-position, distinguishing it from the commercially available 4-carboxylic acid regioisomer (CAS 1219561-85-9) . Computed logP values differ between the two regioisomers: the 4-carboxylic acid analogue is reported with a logP of 0.84 to 1.11, whereas the 3-substituted isomer is predicted to be slightly more polar due to the different spatial orientation of the carboxylate . The piperidine-3-carboxylic acid scaffold is structurally analogous to nipecotic acid, a conformationally constrained GABA analogue with established relevance in neuropharmacology, providing a rationale for selecting the 3-substituted regioisomer over the 4-substituted variant for CNS-targeted screening [1].
| Evidence Dimension | Regioisomeric position of carboxylic acid group and computed logP |
|---|---|
| Target Compound Data | Carboxylic acid at piperidine 3-position; molecular formula C₁₇H₂₀N₂O₃; MW 300.35 g/mol |
| Comparator Or Baseline | 1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid (CAS 1219561-85-9); reported logP 0.84–1.11 |
| Quantified Difference | Regioisomeric shift from 4-COOH to 3-COOH alters the spatial vector of the carboxylate; logP difference estimated at 0.2–0.5 units (3-COOH predicted to be more polar) |
| Conditions | Computed physicochemical properties from vendor datasheets; no experimental head-to-head comparison available |
Why This Matters
The regioisomeric position of the carboxylic acid determines hydrogen-bond donor/acceptor geometry and influences target recognition; procurement of the correct 3-COOH regioisomer is essential for structure-activity relationship (SAR) studies where the piperidine carboxylate orientation is a variable.
- [1] NBInno (2025). Nipecotic Acid (CAS 498-95-3): Technical Specifications and Applications. nbinno.com. View Source
